molecular formula C12H21NO6S B8385993 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylmethanesulfonylpropanoicacid

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylmethanesulfonylpropanoicacid

Katalognummer: B8385993
Molekulargewicht: 307.37 g/mol
InChI-Schlüssel: ULAWACKYHXHXIE-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid is a complex organic compound that features a tert-butoxycarbonyl group, an amino group, a cyclopropylmethanesulfonyl group, and a propionic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the cyclopropylmethanesulfonyl group:

    Coupling with propionic acid: The protected amino group is then coupled with propionic acid or its derivatives under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and purification techniques to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce modified sulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid shares similarities with other amino acid derivatives and sulfonyl-containing compounds.
  • Examples include ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-alanine and ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-glycine.

Uniqueness

  • The presence of the cyclopropylmethanesulfonyl group distinguishes ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid from other similar compounds.
  • Its unique structural features contribute to its specific chemical reactivity and potential applications in various fields.

Eigenschaften

Molekularformel

C12H21NO6S

Molekulargewicht

307.37 g/mol

IUPAC-Name

(2R)-3-(cyclopropylmethylsulfonyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C12H21NO6S/c1-12(2,3)19-11(16)13-9(10(14)15)7-20(17,18)6-8-4-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1

InChI-Schlüssel

ULAWACKYHXHXIE-VIFPVBQESA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@@H](CS(=O)(=O)CC1CC1)C(=O)O

Kanonische SMILES

CC(C)(C)OC(=O)NC(CS(=O)(=O)CC1CC1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.